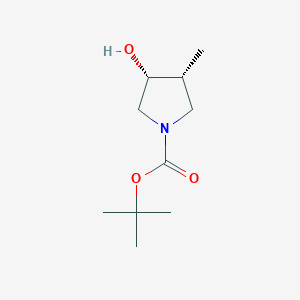

cis-1-Boc-4-methylpyrrolidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Asymmetric Synthesis Analysis

The asymmetric synthesis of cis-1-Boc-4-methylpyrrolidin-3-ol is not directly described in the provided papers. However, related compounds and methodologies can offer insights into potential synthetic routes. For instance, the asymmetric synthesis of cis- and trans-4-aminopyrrolidine carboxylic acids has been achieved with high diastereomeric and enantiomeric excess, suggesting that similar strategies could be applied to the synthesis of cis-1-Boc-4-methylpyrrolidin-3-ol . Additionally, the synthesis of cis-4-methyl-3-phenylpyrrolidines as potential dopaminergic agonists involved selective acylation and hydrogenation steps, which could be relevant for the synthesis of the target molecule .

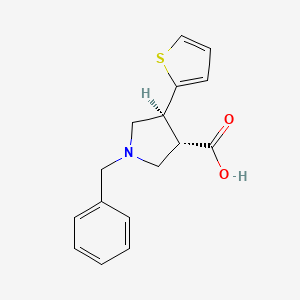

Molecular Structure Analysis

The molecular structure of cis-1-Boc-4-methylpyrrolidin-3-ol is not directly reported, but the structure of related compounds has been studied. For example, the crystal structure of a spin-labelling reagent with a similar piperidine backbone was determined, providing insights into the conformation and bond lengths that might be expected for the target molecule . The conformational analysis of cis and trans isomers of a related carboline derivative was also performed, which could inform the conformational preferences of the pyrrolidine ring in cis-1-Boc-4-methylpyrrolidin-3-ol .

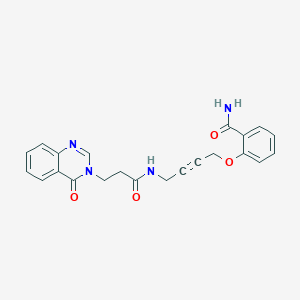

Chemical Reactions Analysis

The chemical reactivity of cis-1-Boc-4-methylpyrrolidin-3-ol can be inferred from the reactions of structurally similar compounds. For instance, a chiral diamine ligand derived from a related pyrrolidine was used in copper(II)-catalyzed Henry reactions, demonstrating the potential for such structures to participate in asymmetric catalysis . The preparation and reactions of a dibromo-oxo-tetramethylpiperidin derivative also provide a precedent for the reactivity of nitrogen-containing heterocycles .

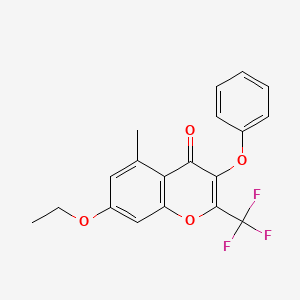

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-1-Boc-4-methylpyrrolidin-3-ol are not explicitly detailed in the provided papers. However, the identification and quantitative analysis of a sulfur-containing wine compound, while not structurally related, demonstrates the importance of analytical techniques such as gas chromatography-mass spectrometry (GC-MS) for determining the properties of volatile organic compounds . The synthesis and conformational analysis of isothiochromans and derivatives, including X-ray analysis, also highlight the importance of stereochemistry and conformation on the physical properties of heterocyclic compounds .

Aplicaciones Científicas De Investigación

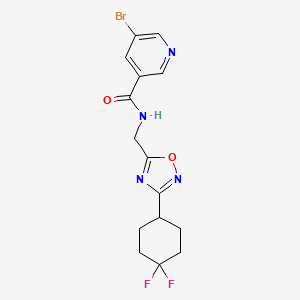

Asymmetric Synthesis

- Application in Asymmetric Synthesis : cis-1-Boc-4-methylpyrrolidin-3-ol has been utilized in asymmetric syntheses, notably in the enantioselective synthesis of various compounds. For instance, the stereoselective synthesis of cis-(S,R)-3-amino-4-fluoro-1-methylpyrrolidine starting from chiral, non-racemic compounds is one such application, demonstrating its utility in producing stereochemically complex molecules (Fei et al., 2019).

Chiral Ligand in Catalysis

- Chiral Ligand for Catalysis : A derivative of cis-1-Boc-4-methylpyrrolidin-3-ol has been used as an effective chiral ligand in copper(II)-catalyzed Henry reactions. This application showcases its potential in enhancing the enantioselectivity and efficiency of chemical reactions, making it valuable for synthesizing enantiomerically pure compounds (Scharnagel et al., 2014).

Building Block for Medicinal Chemistry

- Building Block in Medicinal Chemistry : The compound has been explored as a building block in medicinal chemistry, especially in the enantioselective synthesis of its derivatives. These derivatives are highly valued for their potential applications in the development of novel medicinal compounds (Shaw et al., 2013).

Photocytotoxic Properties

- Photocytotoxic Applications : Research indicates that certain platinum-based complexes containing derivatives of cis-1-Boc-4-methylpyrrolidin-3-ol show significant photocytotoxicity, making them potential candidates for use in photodynamic therapy, especially in targeting cancer cells (Raza et al., 2018).

Stereochemical Research

- Stereochemical Studies : Its derivatives have been central to studies focusing on stereochemistry, such as the investigation of hydroxylamine conformation's influence on stereocontrol in palladium-catalyzed reactions. These studies contribute significantly to the understanding of stereochemical dynamics in organic synthesis (Lemen et al., 2009).

Propiedades

IUPAC Name |

tert-butyl (3R,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSRLPJZNWGMAM-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2526196.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,5-dimethylbenzamide](/img/structure/B2526199.png)

![5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2526200.png)

![2-(2-Chloroethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2526201.png)